

# Tyrphostin AG 528: A Comparative Guide to Kinase Profile and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Tyrphostin AG 528**, an early-generation tyrosine kinase inhibitor, against more modern, targeted alternatives. We will delve into its ontarget potency, known off-target interactions, and provide supporting experimental data and protocols to offer a comprehensive view for researchers considering its use.

### **Introduction to Tyrphostin AG 528**

**Tyrphostin AG 528** is a protein tyrosine kinase inhibitor with primary activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2][3][4] As a member of the tyrphostin family, it represents an initial class of synthetic compounds designed to compete with ATP at the kinase domain, thereby inhibiting downstream signaling. While historically important for studying the roles of EGFR and ErbB2 in cell proliferation and cancer, its selectivity profile and potential for off-target effects are critical considerations in modern research, especially when compared to newer generations of kinase inhibitors.

## On-Target and Off-Target Inhibitory Profile of Tyrphostin AG 528

**Tyrphostin AG 528** exhibits micromolar inhibition of its primary targets. However, recent findings have identified a potent off-target activity against a non-kinase enzyme, 5-



lipoxygenase (5-LO), at a significantly lower concentration. This highlights the importance of broad-spectrum profiling to understand the full biological activity of a small molecule inhibitor.

Target	Tyrphostin AG 528 IC50	Target Class	Reference
EGFR	4.9 μΜ	Receptor Tyrosine Kinase	[1][2][3][4]
ErbB2/HER2	2.1 μΜ	Receptor Tyrosine Kinase	[1][2][3][4]
5-Lipoxygenase (5- LO)	0.10 μΜ	Lipoxygenase	

Note: A comprehensive, large-panel kinome scan for **Tyrphostin AG 528** is not publicly available. Early studies of the tyrphostin class of inhibitors indicated potential for cross-reactivity with other tyrosine kinases such as the Insulin Receptor kinase, Src, and Abl, though specific IC50 values for **Tyrphostin AG 528** are not available.[5][6][7]

### **Comparative Analysis with Modern Kinase Inhibitors**

To provide context for **Tyrphostin AG 528**'s activity, this section compares its profile with two well-characterized, clinically approved EGFR/ErbB2 inhibitors: Gefitinib and Lapatinib.

#### **Gefitinib: A Selective EGFR Inhibitor**

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor with significantly higher potency for EGFR than **Tyrphostin AG 528**. Its selectivity has been extensively profiled, revealing a narrower spectrum of activity.



Target	Gefitinib IC50	Target Class
EGFR	0.033 μΜ	Receptor Tyrosine Kinase
ErbB2/HER2	>3.7 μM	Receptor Tyrosine Kinase
Abl	0.64 μΜ	Non-receptor Tyrosine Kinase
Src	>10 μM	Non-receptor Tyrosine Kinase
KDR (VEGFR2)	>10 μM	Receptor Tyrosine Kinase

Data compiled from publicly available kinase profiling studies.

#### **Lapatinib: A Dual EGFR/ErbB2 Inhibitor**

Lapatinib is a dual inhibitor of both EGFR and ErbB2, with high potency against both targets. Its broader kinase inhibition profile has been well-documented.

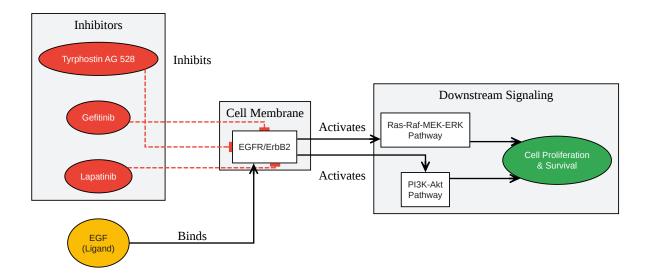
Target	Lapatinib IC50	Target Class
EGFR	0.010 μΜ	Receptor Tyrosine Kinase
ErbB2/HER2	0.013 μΜ	Receptor Tyrosine Kinase
ErbB4	0.347 μΜ	Receptor Tyrosine Kinase
RIPK2	0.030 μΜ	Serine/Threonine Kinase
DDR1	0.820 μΜ	Receptor Tyrosine Kinase
Src	>10 μM	Non-receptor Tyrosine Kinase

Data compiled from publicly available kinome scan databases.

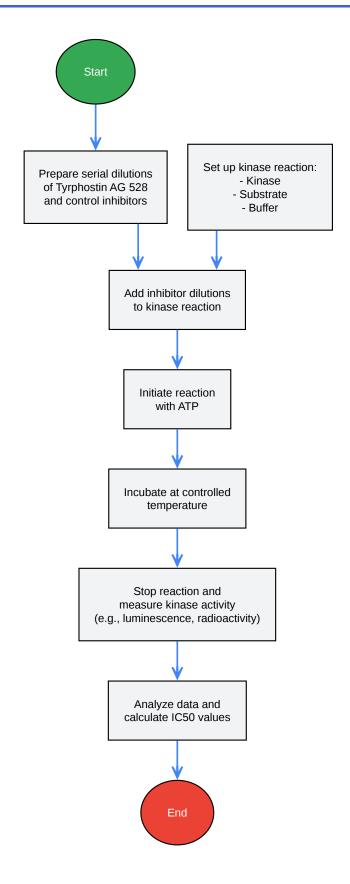
#### Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures for kinase profiling, the following diagrams are provided.









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